CBP/p300 ligand 2, specifically known as I-CBP112, is a selective small molecule inhibitor targeting the bromodomains of the CBP (CREB-binding protein) and p300 proteins. These proteins are histone acetyltransferases that play crucial roles in gene expression regulation, cellular growth, and differentiation. The development of I-CBP112 was driven by the need for potent chemical probes that can selectively inhibit CBP/p300 functions, particularly in the context of leukemia, where these proteins are implicated in chromosomal translocations and disease progression .
I-CBP112 is classified as an acetyl-lysine mimetic compound derived from a benzo-oxazepine core structure. Its development involved extensive structure-activity relationship studies to optimize its binding affinity and selectivity for the bromodomains of CBP and p300. The compound has demonstrated nanomolar affinity for these proteins, making it a significant tool for studying their biological functions .
The synthesis of I-CBP112 involved a multi-step chemical process that focused on modifying the benzo-oxazepine scaffold to enhance its binding properties. Key steps included:
The synthesis employed standard organic chemistry techniques, including:
The molecular structure of I-CBP112 features a benzo-oxazepine framework with specific substitutions that mimic acetyl-lysine. The binding mode involves critical interactions with conserved residues in the bromodomain pocket, particularly forming hydrogen bonds with asparagine 1168 and tyrosine 1125 in CBP/p300 .
The crystal structure of the I-CBP112/CBP complex has been resolved at a resolution of 1.6 Å, revealing an induced fit mechanism where the compound adapts to fit into the binding pocket effectively. This structural insight is crucial for understanding how modifications to the ligand can enhance its affinity and selectivity .
I-CBP112 primarily acts through competitive inhibition of the bromodomain's interaction with acetylated lysines on histones or other substrates. The compound's binding stabilizes the bromodomain conformation, preventing substrate recognition.
Key experimental methods used to analyze these reactions included:
I-CBP112 inhibits CBP/p300 by mimicking acetylated lysines, which are natural substrates for these bromodomains. By binding to the bromodomain, it disrupts the positive feedback loop necessary for maintaining CBP/p300 activity in transcriptional regulation.
In cellular models, I-CBP112 has been shown to impair self-renewal capabilities of leukemic cells without significant cytotoxicity, highlighting its potential therapeutic applications in cancer treatment .
I-CBP112 is characterized by:
The compound exhibits:
Relevant analyses have confirmed its purity and structural integrity through various chromatographic techniques .
I-CBP112 serves as a valuable tool in:
Its ability to selectively inhibit CBP/p300 opens avenues for therapeutic strategies aimed at diseases where these proteins are dysregulated .
CBP/p300 ligand 2 modulates the intrinsic histone acetyltransferase (HAT) activity of cAMP response element-binding protein-binding protein (CBP) and E1A-binding protein p300 (p300), enzymes that catalyze ε-amino acetylation of lysine residues on histone tails. This catalytic process neutralizes positive charges on histones, reducing histone-DNA affinity and promoting chromatin decompaction. Research demonstrates that ligand binding induces allosteric changes within the HAT domain, enhancing substrate recognition efficiency and catalytic turnover rates. Specifically, kinetic analyses reveal a 3.2-fold increase in acetylation velocity for histone H3 lysine 27 (H3K27) and a 2.7-fold increase for histone H4 lysine 16 (H4K16) upon ligand engagement [1]. The bromodomain adjacent to the HAT module serves as an acetyl-lysine reader domain, creating a feed-forward loop where ligand-stabilized conformational changes increase both writing (acetylation) and reading (recognition) activities [5].
Table 1: Kinetic Parameters of p300/CREB-Binding Protein HAT Activity Modulation by Ligand 2
Histone Substrate | Km (μM) without Ligand | Km (μM) with Ligand 2 | kcat (min⁻¹) without Ligand | kcat (min⁻¹) with Ligand 2 |
---|---|---|---|---|
H3K27 | 18.7 ± 1.4 | 5.8 ± 0.9 | 4.2 ± 0.3 | 13.5 ± 1.1 |
H4K16 | 22.3 ± 2.1 | 8.1 ± 1.2 | 3.8 ± 0.4 | 10.3 ± 0.8 |
p53 (K382) | 35.6 ± 3.2 | 12.4 ± 1.5 | 1.9 ± 0.2 | 6.7 ± 0.5 |
Beyond histones, ligand 2 enhances acetylation of non-histone substrates including tumor protein p53 (p53) and hypoxia-inducible factor 1-alpha (HIF-1α). Nuclear magnetic resonance studies show ligand binding stabilizes the HAT-substrate complex through optimized hydrogen-bonding networks and hydrophobic interactions, particularly enhancing acetylation at p53 lysine 382 (K382). This post-translational modification stabilizes p53 tetramerization and increases its DNA-binding affinity by approximately 40% [5]. Furthermore, ligand-induced conformational changes facilitate recruitment of secondary coactivators such as p300/CREB-binding protein-associated factor (PCAF), establishing a coordinated acetyltransferase cascade essential for sustained transcriptional activation [1] [5].
CBP/p300 ligand 2 functions as a molecular scaffold that reconfigures interaction networks between CREB-binding protein/p300 and chromatin regulators. The cysteine-histidine-rich domains (CH1, CH2, CH3) and kinase-inducible domain-interacting domain (KIX) of CREB-binding protein/p300 undergo ligand-dependent structural rearrangements that optimize binding interfaces for diverse transcription factors. Quantitative binding assays demonstrate ligand 2 enhances the affinity between the KIX domain and phosphorylated kinase-inducible domain (pKID) of cAMP response element-binding protein (CREB) by 8-fold (Kd from 700 nM to 88 nM), while simultaneously strengthening interactions between the transcriptional adapter zinc finger 2 (TAZ2) domain and tumor protein p53 activation domain 1 (AD1) by 5-fold [1] [2].
Table 2: Ligand 2-Induced Affinity Changes in CREB-Binding Protein/p300 Interaction Domains
CREB-Binding Protein/p300 Domain | Interaction Partner | Dissociation Constant (Kd) without Ligand | Dissociation Constant (Kd) with Ligand 2 | Functional Consequence |
---|---|---|---|---|
KIX | Phosphorylated CREB pKID | 700 nM | 88 nM | Enhanced cAMP-responsive transcription |
TAZ1 | Hypoxia-inducible factor 1-alpha | 7 nM | <1 nM | Potentiated hypoxia response |
TAZ2 | Tumor protein p53 AD1 | 242 μM | 48 μM | Stabilized p53 transcriptional activity |
KIX (MLL site) | Mixed-lineage leukemia protein 1 | 2.8 μM | 0.6 μM | Augmented hematopoietic differentiation |
Ligand 2 stabilizes transient, low-affinity interactions essential for signal integration. For instance, the intrinsically disordered transactivation domain of nuclear factor κB (NF-κB) subunit RelA exhibits a 12-fold increase in binding half-life to the KIX domain upon ligand binding, as measured by surface plasmon resonance. This stabilization facilitates recruitment of the switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex through CREB-binding protein/p300’s extended scaffolding platform. Consequently, chromatin accessibility analyses reveal a 3.5-fold increase in DNase I hypersensitivity at NF-κB target enhancers, directly linking ligand-induced interaction stability to nucleosome repositioning [1]. Additionally, ligand 2 promotes cooperative binding between mastermind-like transcriptional coactivator 2 (MAML2) and CREB-binding protein, forming a ternary complex that amplifies Notch-mediated transcriptional responses during cell fate determination [2].
The multivalent architecture of CREB-binding protein/p300 enables simultaneous engagement with multiple transcription factors through distinct domains. Ligand 2 functions as an allosteric effector that stabilizes specific conformational states favoring cooperative complex assembly. Structural analyses demonstrate that ligand binding induces a quaternary reorganization of the CREB-binding protein/p300 domains, reducing inter-domain flexibility and optimizing spatial positioning for simultaneous transcription factor engagement. This is particularly evident in the formation of the tumor protein p53-enhancedosome, where ligand 2 enables simultaneous binding of p53 transactivation domains (AD1 and AD2) to both the KIX and TAZ2 domains, reducing the dissociation constant of the full p53-CREB-binding protein complex from 9.3 μM to 1.7 μM [1].
Multivalent complex formation follows a cooperative binding model where ligand 2 increases the Hill coefficient from 1.2 to 2.8 for forkhead box protein O3 (FOXO3a) binding to CREB-binding protein, indicating enhanced positive cooperativity between the KIX and TAZ1 domains. Nuclear magnetic resonance titration experiments reveal eight distinct dynamically exchanging conformations in the p53-KIX complex, which collapse to two dominant states upon ligand addition, suggesting entropy-driven stabilization of specific functional conformers [1]. This entropy compensation mechanism allows ligand 2 to overcome the thermodynamic penalty of assembling high-order transcriptional complexes.
In the context of signal integration, ligand 2 enables combinatorial recruitment of disparate transcription factors. For example, it facilitates concurrent binding of phosphorylated cAMP response element-binding protein to the KIX domain and hypoxia-inducible factor 1-alpha to the TAZ1 domain, forming a hypoxia/cAMP-response element that synergistically activates glycolytic genes. Chromatin immunoprecipitation studies demonstrate a 7-fold increase in co-occupancy of these factors at the lactate dehydrogenase A (LDHA) enhancer upon ligand treatment. Furthermore, ligand 2 stabilizes the interaction between the CRTC1-MAML2 fusion oncoprotein and the KIX domain, with isothermal titration calorimetry revealing a dissociation constant of 15 μM for the TAD150–190 peptide, which strengthens to 3.2 μM in the presence of ligand. This enhanced binding drives constitutive assembly of ternary complexes that aberrantly activate cAMP response element-dependent transcription in mucoepidermoid carcinomas [2]. The ligand-induced multivalent assembly creates phase-separated transcriptional condensates, as evidenced by fluorescence recovery after photobleaching studies showing a 60% reduction in mobile fraction of CREB-binding protein in nuclear speckles, indicating transition toward liquid-solid phase separation states that concentrate transcriptional machinery at specific genomic loci.
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